3-(piperidin-1-yl)quinoxalin-2(1H)-one

Sigma receptor pharmacology Neuropharmacology Receptor binding assays

3-(Piperidin-1-yl)quinoxalin-2(1H)-one (CAS 91959-23-8) is a quinoxalin-2(1H)-one heterocycle bearing an unsubstituted piperidine ring at the 3-position. This compound acts as a moderately potent, multi-target ligand with demonstrated affinity for sigma-2 receptors (Ki = 90 nM in rat PC12 cells) , antagonist activity at P2X1 purinoceptors (IC50 = 9.6 µM in rat vas deferens) , and inhibitory activity against monoamine oxidase B (MAO-B, IC50 = 8.6 µM in human recombinant enzyme) with 6.7-fold selectivity over MAO-A (IC50 = 58 µM).

Molecular Formula C13H15N3O
Molecular Weight 229.28g/mol
CAS No. 91959-23-8
Cat. No. B514463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-1-yl)quinoxalin-2(1H)-one
CAS91959-23-8
Molecular FormulaC13H15N3O
Molecular Weight229.28g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=CC=CC=C3NC2=O
InChIInChI=1S/C13H15N3O/c17-13-12(16-8-4-1-5-9-16)14-10-6-2-3-7-11(10)15-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,17)
InChIKeyDCFLQLIBYBXZJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-1-yl)quinoxalin-2(1H)-one (CAS 91959-23-8): A Multitarget Quinoxalinone Scaffold for Neuropharmacological and Ion-Channel Research Procurement


3-(Piperidin-1-yl)quinoxalin-2(1H)-one (CAS 91959-23-8) is a quinoxalin-2(1H)-one heterocycle bearing an unsubstituted piperidine ring at the 3-position. This compound acts as a moderately potent, multi-target ligand with demonstrated affinity for sigma-2 receptors (Ki = 90 nM in rat PC12 cells) [1], antagonist activity at P2X1 purinoceptors (IC50 = 9.6 µM in rat vas deferens) [2], and inhibitory activity against monoamine oxidase B (MAO-B, IC50 = 8.6 µM in human recombinant enzyme) with 6.7-fold selectivity over MAO-A (IC50 = 58 µM) [3]. The compound also displays antagonist activity at KCNQ2 potassium channels (IC50 = 70 nM) and KCNQ2/Q3 heteromers (IC50 = 120 nM) in automated patch-clamp assays [4]. Its concurrent engagement of sigma receptors, voltage-gated ion channels, and monoamine metabolic enzymes distinguishes it from single-target quinoxalinone analogs and supports its utility as a polypharmacological probe or reference compound in neuroscience and pain research programs.

3-(Piperidin-1-yl)quinoxalin-2(1H)-one (CAS 91959-23-8): Why In-Class Quinoxalinone Analogs Cannot Be Interchanged Without Quantitative Verification


Quinoxalin-2(1H)-one derivatives bearing different 3-position amine substituents exhibit profoundly divergent target engagement profiles that preclude generic interchange. For example, 3-(piperidin-1-yl)quinoxalin-2(1H)-one demonstrates a unique polypharmacological fingerprint combining sigma-2 receptor binding (Ki = 90 nM) [1] with KCNQ2 channel antagonism (IC50 = 70 nM) [2] and MAO-B inhibition (IC50 = 8.6 µM) with 6.7-fold selectivity over MAO-A [3]. In contrast, 3-(morpholin-1-yl)quinoxalin-2(1H)-one analogs are reported primarily as PI3Kα inhibitors (IC50 = 0.44 µM) with no significant sigma receptor or KCNQ channel activity documented . Similarly, 3-benzylquinoxalin-2(1H)-one derivatives have been developed as selective MAO-A inhibitors through a distinct pharmacophoric fusion strategy [4]. Substituting one 3-substituted quinoxalinone for another without quantitative confirmation of the desired target engagement profile therefore carries a high risk of experimental failure, as even minor amine substituent changes at the 3-position redirect the compound's polypharmacology toward entirely different target families.

3-(Piperidin-1-yl)quinoxalin-2(1H)-one (CAS 91959-23-8): Quantitative Comparative Evidence Against Closest Structural Analogs


Sigma-2 Receptor Binding Affinity: 3-(Piperidin-1-yl)quinoxalin-2(1H)-one vs. 3-Substituted Quinoxalinone Analogs

3-(Piperidin-1-yl)quinoxalin-2(1H)-one binds to the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. In the same assay panel, the compound exhibits a Ki of 841 nM at the sigma-1 receptor, yielding a 9.3-fold selectivity ratio favoring sigma-2 over sigma-1 [2]. This selectivity profile contrasts with that of 3-(morpholin-1-yl)quinoxalin-2(1H)-one and 3-(pyrrolidin-1-yl)quinoxalin-2(1H)-one, for which no sigma receptor binding data have been reported in curated public databases (ChEMBL, BindingDB) as of 2024 [3]. The presence of the piperidine ring at the 3-position thus appears to confer a sigma-2 receptor affinity that is absent in analogs bearing morpholine or smaller cyclic amine substituents, establishing a clear structural determinant of target engagement.

Sigma receptor pharmacology Neuropharmacology Receptor binding assays

MAO-B vs. MAO-A Isoform Selectivity: 3-(Piperidin-1-yl)quinoxalin-2(1H)-one Compared to Selective MAO-A Inhibitor 3-Benzylquinoxalinone Derivatives

3-(Piperidin-1-yl)quinoxalin-2(1H)-one inhibits human recombinant MAO-B with an IC50 of 8.6 µM and human MAO-A with an IC50 of 58 µM, yielding a selectivity index (SI = MAO-A IC50 / MAO-B IC50) of 6.7 in favor of MAO-B [1]. This isoform preference contrasts with that of 3-benzylquinoxalin-2(1H)-one derivatives developed by Khattab et al. (2015), which were designed as selective MAO-A inhibitors through fusion of the iproniazid, moclobemide, and quinoxalinone pharmacophores [2]. In that series, the most potent compounds exhibited MAO-A IC50 values in the sub-micromolar range with SI values exceeding 100 for MAO-A over MAO-B [3]. The piperidine-substituted analog thus occupies a distinct selectivity niche—moderate MAO-B preference—that is mechanistically complementary to the MAO-A-selective benzyl series. A researcher requiring MAO-B-preferring activity cannot substitute a 3-benzylquinoxalinone for the piperidine analog and expect comparable results.

Monoamine oxidase inhibition Neurodegenerative disease Isoform selectivity

KCNQ2 vs. KCNQ2/Q3 Channel Antagonist Potency: Subunit Selectivity Profile of 3-(Piperidin-1-yl)quinoxalin-2(1H)-one

3-(Piperidin-1-yl)quinoxalin-2(1H)-one antagonizes homomeric KCNQ2 channels with an IC50 of 70 nM and heteromeric KCNQ2/Q3 channels with an IC50 of 120 nM in CHO cells using automated patch clamp electrophysiology, yielding a 1.7-fold preference for KCNQ2 homomers [1]. This subunit-dependent potency profile is significant because many KCNQ channel modulators exhibit the opposite preference (greater potency at KCNQ2/Q3 heteromers, which represent the native neuronal M-current configuration). For comparison, the well-characterized KCNQ opener retigabine potentiates KCNQ2/Q3 (EC50 ≈ 1.6 µM) more potently than KCNQ2 homomers [2]. The compound's preferential KCNQ2 homomer antagonism suggests a binding mode distinct from that of classical KCNQ modulators and may offer utility in dissecting subunit-specific channel pharmacology. In contrast, 3-(morpholin-1-yl)quinoxalin-2(1H)-one exhibits no reported KCNQ channel activity in curated databases [3].

Potassium channel pharmacology KCNQ/Kv7 channels Electrophysiology

Polypharmacological Target Engagement Breadth: 3-(Piperidin-1-yl)quinoxalin-2(1H)-one vs. Single-Target Quinoxalinone Derivatives

3-(Piperidin-1-yl)quinoxalin-2(1H)-one engages at least five distinct molecular targets with verified quantitative activity: sigma-2 receptor (Ki = 90 nM) [1], KCNQ2 channel (IC50 = 70 nM) [2], MAO-B (IC50 = 8.6 µM) [3], P2X1 purinoceptor (IC50 = 9.6 µM) [4], and dopamine D2 receptor (IC50 = 1.5 µM) [5]. The serotonin transporter (SERT) is not significantly inhibited (IC50 = 10 µM), indicating a degree of selectivity within the monoaminergic system [6]. This polypharmacological profile spanning G-protein-coupled receptors, ligand-gated and voltage-gated ion channels, and metabolic enzymes is unique among 3-amino-substituted quinoxalin-2(1H)-ones. For comparison, 3-(morpholin-1-yl)quinoxalin-2(1H)-one is reported only as a PI3Kα inhibitor (IC50 = 0.44 µM) , and 3-benzylquinoxalin-2(1H)-one derivatives are designed as selective MAO-A inhibitors [7]. 3-(Piperidin-1-yl)quinoxalin-2-amine (CAS 480439-25-6), the amino analog, has no biological activity data reported in public databases [8]. The piperidine-quinoxalinone combination thus yields a multi-target engagement profile that single-target analogs cannot replicate, making this compound uniquely suited for phenotypic screening or polypharmacology research where simultaneous modulation of multiple pathways is desired.

Polypharmacology Multi-target drug discovery Target profile comparison

3-(Piperidin-1-yl)quinoxalin-2(1H)-one (CAS 91959-23-8): Evidence-Backed Research and Industrial Application Scenarios


Sigma-2 Receptor Probe Development for Cancer and Neurodegenerative Disease Research

With a verified sigma-2 receptor Ki of 90 nM and 9.3-fold selectivity over sigma-1 [1], 3-(piperidin-1-yl)quinoxalin-2(1H)-one serves as a tractable starting point for medicinal chemistry optimization of sigma-2-selective ligands. Sigma-2 receptors are overexpressed in proliferating tumor cells and implicated in Alzheimer's disease pathophysiology [2]. The compound's moderate potency and established structure-activity relationship (the 3-piperidine substituent is essential for sigma-2 affinity, as morpholine analogs lack this activity [3]) provide a rational basis for further derivatization.

KCNQ2-Preferring Antagonist for Neuronal Excitability Studies

The compound's KCNQ2 antagonist potency (IC50 = 70 nM) with 1.7-fold selectivity over KCNQ2/Q3 heteromers [4] makes it a valuable pharmacological tool for dissecting the contributions of KCNQ2 homomeric vs. heteromeric channels to neuronal M-current. Unlike retigabine, which preferentially activates KCNQ2/Q3 [5], this compound's KCNQ2-preferring antagonism can help researchers isolate KCNQ2-specific functions in native neuronal preparations where multiple KCNQ subunit combinations coexist.

Polypharmacological Reference Compound for Multi-Target CNS Drug Discovery

The compound's concurrent activity at five distinct target families—sigma-2 receptors, KCNQ2 channels, MAO-B, P2X1 purinoceptors, and dopamine D2 receptors [6]—positions it as a unique polypharmacological reference standard for CNS drug discovery programs exploring multi-target strategies for complex disorders such as schizophrenia, Parkinson's disease, or neuropathic pain. The verified multi-target engagement profile eliminates the need for formulating multi-compound mixtures, simplifying experimental design in phenotypic screening campaigns [7].

MAO-B Preferential Inhibitor for Parkinson's Disease Research

With MAO-B IC50 = 8.6 µM and 6.7-fold selectivity over MAO-A [8], this compound provides a quinoxalinone-based scaffold for developing MAO-B-preferring inhibitors relevant to Parkinson's disease, where MAO-B inhibition is therapeutically validated (e.g., selegiline, rasagiline). Unlike 3-benzylquinoxalin-2(1H)-one derivatives that are MAO-A-selective [9], the piperidine-substituted analog occupies the MAO-B-preferring niche, offering a complementary chemical starting point for medicinal chemistry programs targeting this isoform.

Quote Request

Request a Quote for 3-(piperidin-1-yl)quinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.